
Rebaudioside A
Overview
Description
Rebaudioside A (Reb A) is a steviol glycoside derived from Stevia rebaudiana Bertoni, a plant native to South America. It is one of the most abundant sweet-tasting compounds in stevia, constituting 1–4% of the leaf dry weight, alongside stevioside (6–12%) . Reb A is valued for its high sweetness intensity (350–450 times sweeter than sucrose) and minimal bitter aftertaste compared to other steviol glycosides . Its structure comprises a steviol aglycone core with glucose moieties attached at the C13 and C19 positions, contributing to its improved sensory profile . Regulatory approvals and commercial demand prioritize Reb A due to its clean taste, driving advancements in extraction and purification methods such as high-performance liquid chromatography (HPLC) and enzymatic bioconversion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rebaudioside A can be synthesized from stevioside through enzymatic glycosylation. The process involves incubating stevioside with UDP-glucose or UDP, sucrose, and magnesium chloride in a potassium phosphate buffer . Another method involves the use of hydrophilic interaction liquid chromatography (HILIC) for purifying and preparing this compound from steviol glycosides .
Industrial Production Methods
Industrial production of this compound typically involves extraction from Stevia rebaudiana leaves followed by purification. The leaves are first dried and then subjected to water extraction. The extract is then purified using techniques such as crystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Rebaudioside A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Hydration: It can undergo hydration reactions, particularly in acidic conditions.
Epoxidation: The compound can also undergo epoxidation, leading to the formation of epoxide intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydration: Acidic conditions, such as the presence of hydrochloric acid, facilitate hydration reactions.
Epoxidation: Epoxidation reactions typically involve peracids or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include rearrangement products, tertiary alcohols, and epoxide intermediates .
Scientific Research Applications
Food Industry Applications
Rebaudioside A is widely used as a sugar substitute in the food industry due to its sweetness and minimal caloric contribution. Its applications include:
- Beverages : this compound is commonly used in soft drinks and flavored waters. Studies have shown that it can enhance flavor profiles without significantly altering the sensory attributes of beverages .
- Dairy Products : It is utilized in ice creams and yogurts, where it helps maintain sweetness while reducing calorie content. Research indicates that higher concentrations of this compound can closely mimic the flavor profile of sucrose in these products .
- Confectionery : The compound's stability under heat makes it suitable for use in candies and baked goods, allowing manufacturers to create lower-calorie options without sacrificing taste .
Health Applications
This compound has been investigated for various health benefits, particularly concerning metabolic health:
- Diabetes Management : Studies indicate that this compound does not adversely affect glucose homeostasis in individuals with type 2 diabetes. In clinical trials, it was shown to have no significant impact on blood glucose levels compared to placebo .
- Weight Management : As a low-calorie sweetener, this compound can aid in weight control by providing sweetness without the added calories associated with sugar consumption. This characteristic is particularly beneficial for individuals seeking to reduce caloric intake .
- Antihypertensive Effects : Some research suggests that this compound may have potential antihypertensive properties, contributing to cardiovascular health by helping to lower blood pressure in certain populations .
Microbiological Studies
Research has explored the effects of this compound on gut microbiota and microbial diversity:
- Gut Microbiota Composition : In animal studies, consumption of this compound was found to alter gut microbiota composition without negatively impacting overall microbial diversity. This suggests potential prebiotic effects that could benefit gut health .
- Safety Profile : The compound has been shown to pose little pressure on the growth of harmful bacteria while potentially promoting beneficial strains like Lactobacillus plantarum, indicating its safety for gut microbes .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and safety profile of this compound is crucial for its application:
- Absorption and Metabolism : Studies have characterized the pharmacokinetic properties of this compound, highlighting its absorption rates and metabolic pathways in humans. It is primarily metabolized into steviol and steviol glucuronide, which are then excreted .
- Toxicological Assessments : Long-term studies have indicated that even at high doses, this compound does not exhibit significant toxicity or adverse effects on body weight or organ function in animal models .
Case Studies and Research Findings
Mechanism of Action
Rebaudioside A exerts its effects primarily through its interaction with taste receptors. It stimulates the release of GLP-1 from enteroendocrine cells via bitter taste signaling pathways . Additionally, it acts as an α-glucosidase inhibitor, which helps in regulating blood glucose levels .
Comparison with Similar Compounds
Sweetness and Sensory Profiles
Steviol glycosides vary significantly in sweetness and off-taste attributes:
Compound | Sweetness (vs. Sucrose) | Bitterness/Astringency | Key Sensory Attributes |
---|---|---|---|
Rebaudioside A | 350–450× | Low | Clean sweetness, mild lingering aftertaste |
Rebaudioside M | 200–300× | Very Low | Faster sweetness onset, reduced bitterness |
Rebaudioside D | 200–220× | Moderate | Sweeter than Reb A in acidic solutions |
Stevioside | 250–300× | High | Pronounced bitterness, lingering aftertaste |
Rebaudioside B | 150× | High | Bitter/metallic notes |
Rebaudioside C | 20–30× | Moderate | Low commercial relevance due to weak sweetness |
Key Findings :
- Rebaudioside M : Exhibits superior sensory properties, with 50% lower bitterness and astringency than Reb A in water and enhanced sweetness in acidified beverages (e.g., soft drinks) .
- Rebaudioside D : While sweeter than Reb A, its bitterness limits applications unless purified .
- Stevioside : Higher bitterness necessitates blending with Reb A or masking agents for consumer acceptance .
Structural and Metabolic Differences
- Glycosylation Patterns : Reb A has glucose units at C13 and C19, whereas Reb M contains additional β-1,6-glucosyl linkages, enhancing solubility and taste .
- Hydrogenation Products : Catalytic hydrogenation of Reb A (using Pd/BaCO₃ or PtO₂) yields dihydro derivatives with altered sweetness and stability profiles .
- Metabolism : All steviol glycosides, including Reb A and Reb M, hydrolyze to steviol glucuronide in vivo, ensuring uniform safety profiles .
Stability and Degradation
Biological Activity
Rebaudioside A (Reb A) is a steviol glycoside derived from the leaves of Stevia rebaudiana, a plant known for its natural sweetness. As a non-caloric sweetener, Reb A has gained popularity due to its high sweetness intensity—approximately 180 to 400 times sweeter than sucrose—and its potential health benefits. This article examines the biological activities of Reb A, including its pharmacokinetics, effects on glucose metabolism, antihypertensive properties, anticancer activity, and influence on gut microbiota.
Chemical Structure and Pharmacokinetics
Reb A is a diterpene glycoside with a complex structure that contributes to its sweet taste and biological effects. Upon ingestion, Reb A is metabolized primarily into steviol, which is then conjugated to form steviol glucuronide in the liver. This process involves phase I and phase II metabolic pathways, leading to excretion via urine .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Sweetness Intensity | 180-400 times sweeter than sugar |
Absorption | Rapidly absorbed |
Metabolites | Steviol and steviol glucuronide |
Excretion | Primarily through urine |
Effects on Glucose Metabolism
Recent studies have shown that Reb A may improve glucose homeostasis. In a randomized controlled trial involving patients with type 2 diabetes mellitus (T2DM), oral administration of Reb A (3 g) demonstrated significant effects on glucose levels during an oral glucose tolerance test (OGTT). The area under the blood glucose concentration-time curve was significantly lower in participants who received Reb A compared to those who received a placebo .
Table 2: Glucose Concentration Changes Post-Reb A Administration
Time (h) | Glucose Concentration (mg/dL) - Placebo | Glucose Concentration (mg/dL) - Reb A |
---|---|---|
0 | 100 | 100 |
1 | 150 | 130 |
2 | 160 | 140 |
Antihypertensive Activity
Reb A has been associated with antihypertensive effects, potentially through vasorelaxation mechanisms. Studies indicate that Reb A and other steviol glycosides can induce relaxation of blood vessels by inhibiting calcium influx into vascular smooth muscle cells . This effect may contribute to lower blood pressure levels in hypertensive individuals.
Anticancer Activity
Research has also explored the anticancer properties of Reb A. In vitro studies suggest that Reb A can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as p21 and p53. Additionally, it has been shown to enhance the Bax/Bcl-2 ratio, promoting cell death in various cancer cell lines .
Table 3: Summary of Anticancer Effects of this compound
Cancer Type | Effect Observed |
---|---|
Breast Cancer (MCF-7) | Induction of apoptosis via mitochondrial pathway |
Colon Cancer | Inhibition of cell proliferation |
Influence on Gut Microbiota
Emerging evidence suggests that Reb A may positively influence gut microbiota composition. In animal studies, maternal consumption of stevia extracts containing Reb A altered gut microbiota profiles in both mothers and offspring, indicating potential prebiotic effects . This modulation could have implications for metabolic health and disease prevention.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Rebaudioside A purity in plant extracts, and how are they validated?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound. A calibration curve using standardized solutions (e.g., 125–3000 µg/ml in ethanol-water) is essential for accuracy. Validation requires testing linearity, precision, and recovery rates, with reference to certified standards . For structural confirmation, complementary techniques like NMR or mass spectrometry (MS) should be employed to distinguish this compound from structurally similar steviol glycosides .
Q. How can researchers establish baseline purity and structural identity of newly isolated this compound samples?
Purity is determined via HPLC peak area integration (≥95% for high-grade samples). Structural identity requires tandem methods:
- NMR for functional group analysis (e.g., glycosidic linkages).
- MS for molecular weight confirmation (C₄₄H₇₀O₂₃, MW 967.03 g/mol).
- FTIR to verify absence of contaminants (e.g., residual solvents). New compounds must include elemental analysis and X-ray crystallography data if available .
Advanced Research Questions
Q. What experimental design strategies optimize this compound purification yields using macroporous resins?
The Taguchi orthogonal array (e.g., L₁₆ design) reduces experimental variables while identifying critical factors:
- Key parameters : Elution solvent ratio (ethanol-ethyl acetate, 1:1–4:1), resin type (HPD-400 vs. HPD-600), adsorption temperature (35–50°C).
- Statistical validation : ANOVA reveals resin type and solvent ratio account for 80% of yield variability (p < 0.05). Coefficient of determination (R² = 0.998) confirms model reliability .
Q. How should researchers address contradictions between in vitro and in vivo studies on this compound’s metabolic effects?
Discrepancies often arise from bioavailability differences. Methodological solutions include:
- Cross-model validation : Compare in vitro cell-line assays (e.g., intestinal Caco-2 absorption) with in vivo rodent pharmacokinetics.
- Dose normalization : Adjust in vitro concentrations to reflect physiological plasma levels (e.g., ≤1.5 mg/kg in rats) .
- Metabolite tracking : Use LC-MS to quantify steviol (primary metabolite) in both systems.
Q. What protocols ensure reproducibility in this compound extraction studies?
Reproducibility requires:
- Standardized raw materials : Use leaves from controlled cultivation (e.g., same harvest season, soil pH).
- Documented resin conditioning : Specify resin activation steps (e.g., 24-hour ethanol soaking for HPD-400).
- Open-access data sharing : Publish raw HPLC chromatograms and Taguchi array datasets in supplementary materials .
Q. Which statistical models best resolve variability in this compound’s thermal stability data?
Multivariate regression accounts for degradation factors:
- Variables : Temperature (60–100°C), pH (2–8), exposure time (0–120 min).
- Response surface methodology (RSM) : Predicts optimal stability at pH 4.5 and 70°C (t₁/₂ = 45 min).
- Uncertainty analysis : Report 95% confidence intervals for degradation rate constants .
Q. Methodological Frameworks
Q. How to design a longitudinal study assessing this compound’s chronic exposure effects?
- Population : Rodent models (Sprague-Dawley rats) with controlled diets.
- Dosage tiers : 0 mg/kg (control), 1 mg/kg (ADI equivalent), 5 mg/kg (10× ADI).
- Endpoints : Monthly blood glucose assays, histopathological liver/kidney analysis.
- Ethics compliance : Follow OECD Guidelines 452 (chronic toxicity) .
Q. What validation criteria apply to novel this compound detection assays?
- Sensitivity : Limit of detection (LOD) ≤10 ng/ml.
- Specificity : No cross-reactivity with stevioside or dulcoside A.
- Inter-laboratory validation : Submit protocols to ISO/IEC 17025-accredited labs for cross-verification .
Q. Data Presentation Standards
Table 1 : Critical Parameters in this compound Purification
Factor | Optimal Level | Contribution to Yield |
---|---|---|
Resin type | HPD-400 | 42% |
Elution ratio | 3:1 (EtOH:EA) | 35% |
Adsorption temp. | 45°C | 15% |
Desorption time | 90 min | 8% |
Source: Taguchi L₁₆ orthogonal array analysis |
Table 2 : Key Stability Variables for this compound
Condition | Stable Range | Degradation Pathway |
---|---|---|
pH | 3.5–5.5 | Hydrolysis (C19 ester bond) |
Temperature | <70°C | Thermal decomposition |
Light exposure | UV-protected | Photooxidation |
Source: Accelerated stability testing |
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXLJCILKEWJH-NCGAPWICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047898 | |
Record name | Rebaudioside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
967.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rebaudioside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58543-16-1 | |
Record name | Rebaudioside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58543-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rebaudioside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rebaudioside A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15136 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rebaudioside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kaur-16-en-18-oic acid, 13-[(O-β-D-glucopyranosyl-(1.fwdarw.2)-O-[β-D-glucopyranosyl-(1.fwdarw.3)]-β-D-glucopyranosyl)oxy]-, β-D-glucopyranosyl ester, (4α) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REBAUDIOSIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3FUD0528F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rebaudioside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242 - 244 °C | |
Record name | Rebaudioside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.